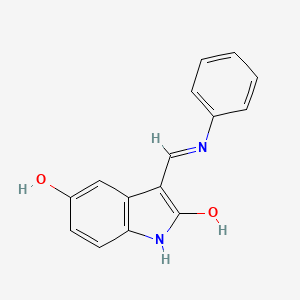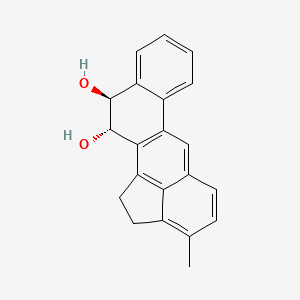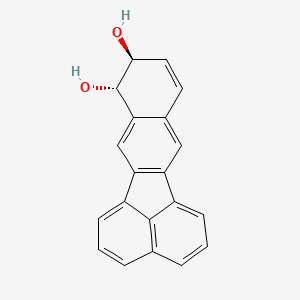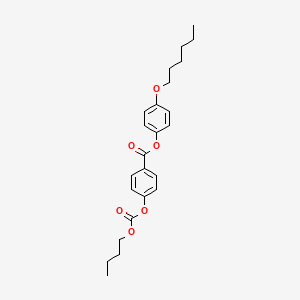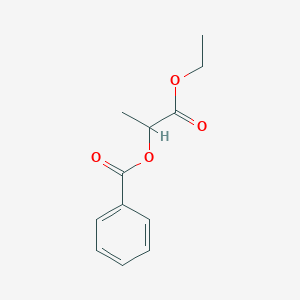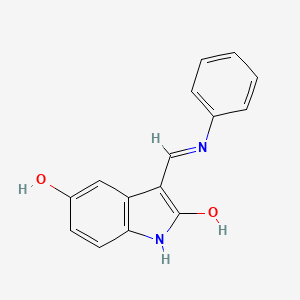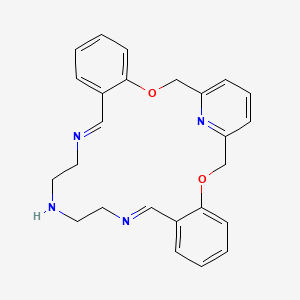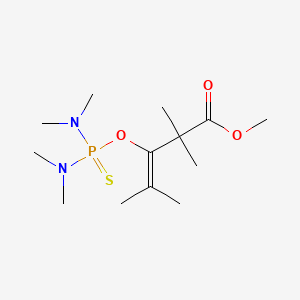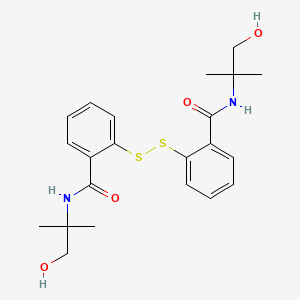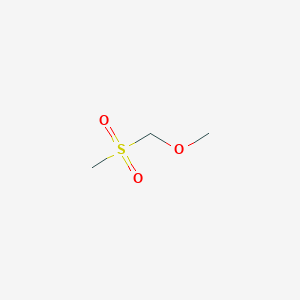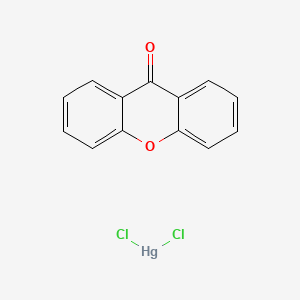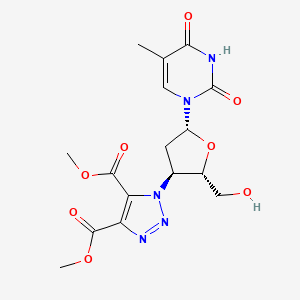
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone is a brominated organic compound that belongs to the class of furanones. Furanones are heterocyclic compounds containing a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The presence of bromine atoms and a phenyl group in this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone typically involves the bromination of a precursor compound. One common method is the radical bromination of a furanone derivative using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and advanced reactors can optimize the reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of de-brominated products or the reduction of the furanone ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of de-brominated furanones or reduced furanone derivatives.
Applications De Recherche Scientifique
3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-Bromo-3-(bromo(phenyl)methyl)dihydro-2(3H)-furanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect cellular processes such as signal transduction, gene expression, and metabolic pathways, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-3-(bromo(phenyl)methyl)furan-2(5H)-one: A similar compound with a different furanone ring structure.
3-Bromo-3-(bromo(phenyl)methyl)tetrahydrofuran-2(3H)-one: A tetrahydrofuran derivative with similar bromine and phenyl substitutions.
Propriétés
Numéro CAS |
5461-04-1 |
|---|---|
Formule moléculaire |
C11H10Br2O2 |
Poids moléculaire |
334.00 g/mol |
Nom IUPAC |
3-bromo-3-[bromo(phenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H10Br2O2/c12-9(8-4-2-1-3-5-8)11(13)6-7-15-10(11)14/h1-5,9H,6-7H2 |
Clé InChI |
ROIKPDSNGKFMLY-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C1(C(C2=CC=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


